4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a fluoro substituent. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the benzenesulfonamide group further enhances its potential for various pharmacological applications.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to their diverse biological activities . For instance, they can inhibit the synthesis of certain proteins or enzymes, disrupt cell membrane function, or interfere with DNA replication .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, they can influence the pathways related to inflammation, pain sensation, microbial growth, viral replication, and tumor growth .
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, preventing viral replication, or killing tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole ring, used in the treatment of melanoma.
Dasatinib: Another anticancer drug with a thiazole ring, used in the treatment of chronic myeloid leukemia.
Ixabepilone: A chemotherapeutic agent with a thiazole ring, used in the treatment of breast cancer.
Uniqueness
4-fluoro-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The combination of the thiazole ring and benzenesulfonamide group also contributes to its diverse pharmacological properties .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYYJBOEGSOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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